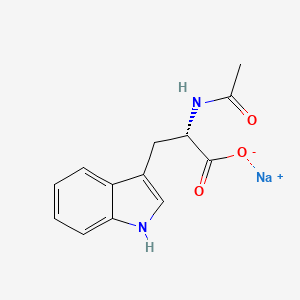
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate is a complex organic compound with the molecular formula C20H24N4Na2O8S2 and a molecular weight of 558.50 g/mol. This compound is known for its unique chemical structure, which includes a sulfonate group, a methoxyphenyl group, and a triazenyl group. It is primarily used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate include:
- Disodium 2-[3-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate
- Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-ethoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate
- Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-methyltriazen-2-yl]-5-sulfonatobenzoate
Uniqueness
What sets Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other compounds may not be as effective.
Properties
CAS No. |
85536-99-8 |
|---|---|
Molecular Formula |
C20H24N4Na2O8S2 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |
InChI Key |
LEMJVTWJBZOPHO-FAVVTALFSA-L |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
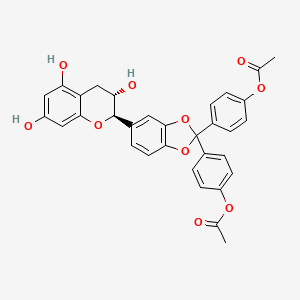
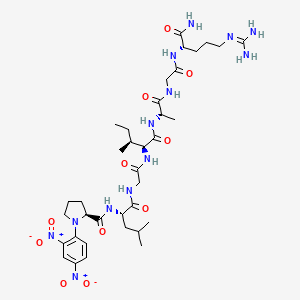
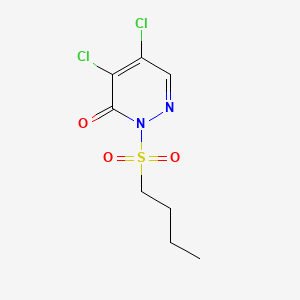
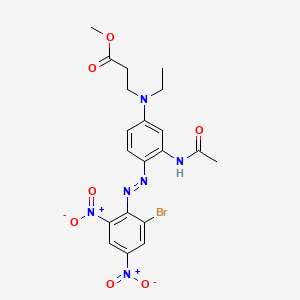

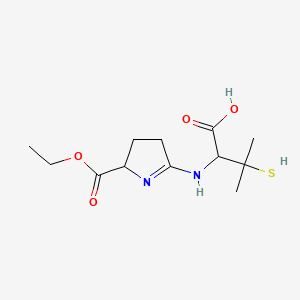


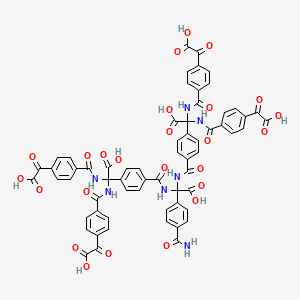

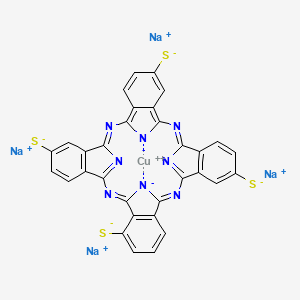
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
